Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: 4-Position Carboxylate Substitution Confers PPARα Agonist Scaffold Lineage Absent in Positional Isomers
The 4-carboxylate substitution pattern on the 1H-pyrazolo[3,4-b]pyridine core is a critical determinant of PPARα agonistic activity. In a systematic structure-activity relationship (SAR) study of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, compounds bearing the 4-carboxylate moiety demonstrated potent and selective human PPARα (hPPARα) activation [1]. A representative optimized compound (10f) from this 4-carboxylate series achieved an EC50 of 0.012 μM in hPPARα transactivation assays and exhibited 13-fold selectivity for PPARα over PPARδ, and >100-fold selectivity over PPARγ [2]. In contrast, positional isomers bearing carboxylate groups at the 3-, 5-, or 6-positions are not documented to possess this PPARα agonistic activity profile and are associated with distinct biological targets, including PDE4 inhibition, kinase inhibition, and antibacterial activity [3]. The 4-carboxylate substitution is structurally essential for forming the canonical hydrogen-bond network involving helix 12 of the PPARα ligand-binding domain, as confirmed by X-ray crystallography (PDB 6KXY, 6KXX) [4].
| Evidence Dimension | hPPARα agonistic activity (EC50) and subtype selectivity profile |
|---|---|
| Target Compound Data | The 4-carboxylate scaffold class (1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives) yields potent hPPARα agonists with EC50 as low as 0.012 μM (representative compound 10f) [2]. |
| Comparator Or Baseline | Positional isomers with 3-carboxylate, 5-carboxylate, or 6-carboxylate substitution: no documented hPPARα agonistic activity in peer-reviewed literature; associated with distinct target classes (PDE4, kinases, antibacterial) [3]. |
| Quantified Difference | EC50 (10f) = 0.012 μM for hPPARα; selectivity: 13-fold vs. PPARδ, >100-fold vs. PPARγ. No EC50 data available for positional isomers due to absence of PPARα activity. |
| Conditions | Cell-based transactivation assay using GAL4-hPPARα chimeric receptor in HEK293 cells [2]. |
Why This Matters
Procurement of a 4-carboxylate positional isomer is essential for research programs targeting PPARα; substitution with 3-, 5-, or 6-carboxylate analogs will fail to engage the PPARα ligand-binding domain and compromise target validation studies.
- [1] Miyachi, H., Yuzuriha, T., Tabata, R., Fukuda, S., Nunomura, K., Lin, B., Kobayashi, T., Ishimoto, K., Doi, T., Tachibana, K. Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. Bioorganic & Medicinal Chemistry Letters, 2019, 29, 2124-2128. PMID: 31320147. DOI: 10.1016/j.bmcl.2019.06.062. View Source
- [2] Miyachi, H., et al. Bioorg. Med. Chem. Lett. 2019, 29, 2124-2128. Table 1 and Table 2 reporting EC50 and selectivity data for compound 10f and related analogs. View Source
- [3] Results in Chemistry. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. 2025, 14, 102075. Abstract: Many compounds containing the pyrazolo[3,4-b]pyridine scaffold have been found to have various pharmacological activities such as anticancer, anti-inflammatory, anti-bacterial, antihyperglycemic, and anxiolytic properties. View Source
- [4] Yoshida, T., Oki, H., Doi, M., Fukuda, S., Yuzuriha, T., Tabata, R., Ishimoto, K., Kawahara, K., Ohkubo, T., Miyachi, H., Doi, T., Tachibana, K. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Scientific Reports, 2020, 10, 7623. PDB IDs 6KXX and 6KXY. View Source
